O,O-di(2,6-dimethylphenyl) N'-(2-hydroxybenzylidene)hydrazidophosphate
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Overview
Description
O,O-di(2,6-dimethylphenyl) N’-(2-hydroxybenzylidene)hydrazidophosphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 2,6-dimethylphenyl groups, a hydroxybenzylidene group, and a hydrazidophosphate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-di(2,6-dimethylphenyl) N’-(2-hydroxybenzylidene)hydrazidophosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride to form the corresponding phosphorochloridate. This intermediate is then reacted with hydrazine hydrate to form the hydrazidophosphate. Finally, the condensation of the hydrazidophosphate with 2-hydroxybenzaldehyde yields the target compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O,O-di(2,6-dimethylphenyl) N’-(2-hydroxybenzylidene)hydrazidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
O,O-di(2,6-dimethylphenyl) N’-(2-hydroxybenzylidene)hydrazidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of O,O-di(2,6-dimethylphenyl) N’-(2-hydroxybenzylidene)hydrazidophosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
O,O-di(2,6-dimethylphenyl) N’-(2-hydroxybenzylidene)hydrazidophosphate analogs: Compounds with similar structures but different substituents.
Phosphorohydrazidates: Compounds with similar hydrazidophosphate moieties.
Benzylidene derivatives: Compounds with similar benzylidene groups.
Uniqueness
O,O-di(2,6-dimethylphenyl) N’-(2-hydroxybenzylidene)hydrazidophosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H25N2O4P |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[(E)-[bis(2,6-dimethylphenoxy)phosphorylhydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C23H25N2O4P/c1-16-9-7-10-17(2)22(16)28-30(27,29-23-18(3)11-8-12-19(23)4)25-24-15-20-13-5-6-14-21(20)26/h5-15,26H,1-4H3,(H,25,27)/b24-15+ |
InChI Key |
VVNUDNGIMWDFPP-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(N/N=C/C2=CC=CC=C2O)OC3=C(C=CC=C3C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(NN=CC2=CC=CC=C2O)OC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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